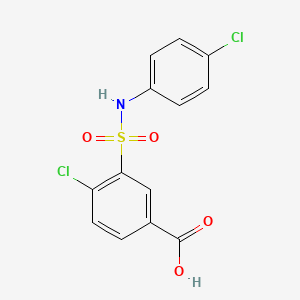

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzoic acid derivative with chloro and phenylsulfamoyl substituents. Benzoic acid derivatives are commonly used in organic synthesis and can exhibit various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as phenylboronic acids, are often synthesized using phenylmagnesium bromide and trimethyl borate .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative chlorine atoms and a sulfamoyl group could introduce polarity to the molecule .Chemical Reactions Analysis

The compound may undergo reactions typical of benzoic acids and chloro-aromatic compounds. For instance, it might participate in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds .Applications De Recherche Scientifique

Synthesis and Biological Activity

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid has been used in the synthesis of biological compounds. One study detailed the condensation of 4-(Chlorosulfonyl) benzoic acid with diethyl amine, leading to the creation of various biologically active compounds, particularly aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones (Havaldar & Khatri, 2006).

Synthesis Techniques

Another research focused on synthesizing 4-(4-Phenylbutoxy) benzoic acid using 4-chloro-1-butanol, with this compound as a precursor. The study optimized reaction conditions to achieve a high yield and purity of the product (Zha You-gui, 2010).

Antimicrobial Properties

In the realm of antimicrobial research, some 4-(substituted phenylsulfonamido)benzoic acids, presumably including variants of this compound, have been synthesized and shown to possess significant antimicrobial activities. This was achieved by catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under specific conditions (Dineshkumar & Thirunarayanan, 2019).

Applications in Eye Care

The compound has found application in eye care, specifically as a carbonic anhydrase inhibitor. A study synthesized derivatives of 4-chloro-3-sulfamoyl benzoic acid and tested them as inhibitors of carbonic anhydrase isozymes. These derivatives showed promise as topical antiglaucoma agents (Mincione et al., 2001).

Polymer Science

In polymer science, this compound derivatives have been incorporated into the creation of semiflexible random thermotropic copolymers. These copolymers exhibited specific thermal and liquid-crystalline behaviors, important in the development of advanced materials (Mitra & Pillai, 2008).

Fluorescence Emission in Polymer-Rare Earth Complexes

The synthesis of polymer-rare earth complexes using derivatives of this compound has been explored. These complexes exhibited strong fluorescence emission, indicative of potential applications in materials science and optical technologies (Gao, Fang, & Men, 2012).

Halogen Bond Research

This compound is also instrumental in studying halogen bonds. Research involving this compound has shed light on the behavior and properties of these bonds, crucial in the understanding of molecular interactions (Yusubov, Drygunova, & Zhdankin, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

4-chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSURHKNUAUYHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)

![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)

![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)

![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2376723.png)

![4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one](/img/structure/B2376724.png)

![(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2376725.png)